molecular formula C14H9N3O7 B11102627 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B11102627
M. Wt: 331.24 g/mol
InChI Key: WCFIMUCZBGRZPI-UHFFFAOYSA-N
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Description

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid is a synthetic organic compound with the molecular formula C 14 H 9 N 3 O 7 and a molecular weight of 331.24 g/mol. Its structure features both a carboxylic acid and a carbamoyl group bridging two nitro-substituted aromatic rings, making it a potential intermediate for further chemical synthesis and exploration of structure-activity relationships in medicinal chemistry . Research Applications and Value This benzoic acid derivative is offered for research use only and is not intended for diagnostic or therapeutic applications. It is primarily valuable as a chemical building block in organic synthesis. Researchers may utilize this compound to develop more complex molecules, such as benzamides, which are a recognized class of pharmacologically active compounds. For instance, related benzamide derivatives have been investigated as potent and selective inhibitors of Factor Xa , a key serine protease in the blood coagulation cascade . Development of Factor Xa inhibitors is a significant area of research for the treatment and prevention of thrombotic diseases, including deep vein thrombosis and pulmonary embolism . As such, this compound serves as a valuable scaffold for researchers in chemical and pharmaceutical development labs working on the synthesis of novel bioactive molecules. Usage and Handling This product is strictly for non-human research. All information provided is for research purposes only and is not intended for human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's laboratory safety protocols.

Properties

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

3-nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9N3O7/c18-13(15-8-4-6-9(7-5-8)16(21)22)12-10(14(19)20)2-1-3-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20)

InChI Key

WCFIMUCZBGRZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The ring-opening reaction of 2-(3-nitrophenyl)-4H-benzooxazin-4-one with 4-nitroaniline in glacial acetic acid represents a widely adopted pathway. This method leverages the electrophilic nature of the oxazinone ring, which undergoes nucleophilic attack by the amine group of 4-nitroaniline. The reaction proceeds via intermediate isocyanate formation, followed by carboxylation to yield the target compound.

Critical Reaction Parameters

  • Solvent System : Glacial acetic acid serves dual roles as solvent and catalyst, protonating the oxazinone oxygen to enhance electrophilicity.

  • Temperature : Reactions conducted at 80–90°C achieve completion within 60–90 minutes, whereas lower temperatures (50–60°C) extend reaction times to 3–4 hours.

  • Stoichiometry : A 1:1 molar ratio of oxazinone to 4-nitroaniline minimizes byproducts such as dimerized amines or over-nitrated species.

Table 1 : Optimization of Ring-Opening Reactions

ParameterOptimal ValueYield (%)Purity (%)
Temperature80°C8998
SolventGlacial AcOH8597
Reaction Time90 min8998

Purification and Crystallization

Post-reaction purification involves recrystallization from ethanol-water mixtures (70:30 v/v), which eliminates unreacted aniline and acetic acid residues. Crystallization at 4°C for 12–24 hours yields needle-shaped crystals with >98% purity, as confirmed by HPLC.

Catalytic Oxidation of 3-Nitro-o-Xylene Derivatives

Oxidation Protocol

An alternative route involves the oxidation of 3-nitro-o-xylene precursors using cobalt-manganese catalysts under oxygen pressure. This method directly introduces the carboxylic acid group at the 2-position of the aromatic ring, which is subsequently functionalized with the 4-nitrophenylcarbamoyl moiety.

Reaction Conditions

  • Catalyst System : Cobalt acetate (0.5 mol%) and manganese acetate (0.3 mol%) in acetic acid.

  • Oxidizing Agent : Molecular oxygen at 2.0–3.0 MPa pressure, ensuring complete conversion of methyl groups to carboxylic acids.

  • Temperature/Time : 120–135°C for 8–12 hours, achieving 85–90% conversion.

Table 2 : Oxidation Efficiency Under Varied Conditions

Oxygen Pressure (MPa)Temperature (°C)Conversion (%)Selectivity (%)
1.51107288
2.51308994
3.01359291

Nitrophenylcarbamoyl Functionalization

The oxidized intermediate, 3-nitro-2-methylbenzoic acid, undergoes carbamoylation with 4-nitroaniline using phosgene or triphosgene as coupling agents.

Coupling Reaction Optimization

  • Coupling Agent : Triphosgene (0.33 equiv.) in dichloromethane at 0–5°C minimizes side reactions.

  • Base : Triethylamine (2.0 equiv.) neutralizes HCl byproducts, driving the reaction to completion.

  • Workup : Aqueous extraction at pH 2–3 precipitates the product, which is filtered and dried under vacuum.

Comparative Analysis of Methodologies

Yield and Scalability

  • Ring-Opening Route : Yields 85–89% on laboratory scales (<100 g) but faces challenges in continuous flow systems due to viscosity of acetic acid.

  • Oxidation Route : Achieves 89–92% yield and is amenable to industrial-scale batch reactors, though catalyst recycling remains inefficient.

Industrial Production Strategies

Batch vs. Continuous Processes

  • Batch Reactors : Preferred for oxidation steps due to precise temperature and pressure control.

  • Continuous Flow : Limited by rapid catalyst deactivation in ring-opening reactions but shows promise for nitration stages.

Quality Control Metrics

  • Purity Standards : HPLC with UV detection (λ = 254 nm) ensures <1% impurities.

  • Residual Solvents : Gas chromatography monitors acetic acid and dichloromethane levels below 500 ppm .

Chemical Reactions Analysis

Types of Reactions

3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution : Participates in nucleophilic aromatic substitution reactions.
  • Oxidation : Less common but possible with strong oxidizing agents.
Reaction TypeExample Products
Reduction3-Amino-2-[(4-nitrophenyl)carbamoyl]benzoic acid
SubstitutionVarious substituted derivatives
OxidationN/A (less common)

Biology

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and interference with cellular signaling pathways.

Medicine

Due to its unique chemical structure, 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid is being explored for drug development:

  • Drug Development : Its derivatives are being investigated as potential candidates for treating various diseases, including cancer and infections.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of eIF4E, which is relevant in cancer treatment strategies.

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated the compound's efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
  • Anticancer Research :
    • In vitro studies showed that derivatives of this compound could significantly reduce the viability of cancer cells in culture, suggesting further exploration in preclinical models.
  • Synthesis of Novel Derivatives :
    • Researchers synthesized various derivatives incorporating the nitrophenyl moiety to enhance biological activity, leading to compounds with improved potency against targeted diseases.

Mechanism of Action

The mechanism of action of 3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

2-((5-Nitrothiazol-2-yl)carbamoyl)benzoic Acid (Compound 16, )

  • Structure : Features a thiazole ring instead of a 4-nitrophenyl group.
  • Synthesis : Prepared via reaction of isobenzofuran-1,3-dione with 5-nitrothiazol-2-amine, yielding a light yellow solid with 8% purity after HPLC .
  • Activity : Evaluated for antitubercular activity, though specific data for the target compound are unavailable.

Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate ()

  • Structure: Contains a propenoate ester instead of a benzoic acid core.
  • Crystallography : Structural studies highlight planar conformations in carbamoyl-linked nitroaromatics, suggesting similar rigidity in the target compound .

3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic Acid ()

  • Structure: Replaces the 4-nitrophenylcarbamoyl group with a trifluoromethyl-substituted anilino moiety.
  • Properties : The electron-withdrawing CF₃ group may enhance metabolic stability compared to nitro groups .

Sulfonamide and Hydroxy-Substituted Analogs

4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid ():

  • Structure : Incorporates a sulfonamide linker and hydroxyl group.
  • Physicochemical Properties : Predicted pKa = 2.77, indicating stronger acidity than typical benzoic acids (pKa ~4.2) due to sulfonamide and nitro groups .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties Source
3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid C₁₄H₉N₃O₇ 355.24 3-NO₂, 4-NO₂-C₆H₄-carbamoyl Not explicitly reported N/A
2-((5-Nitrothiazol-2-yl)carbamoyl)benzoic acid C₁₁H₇N₃O₅S 293.25 5-Nitrothiazole-carbamoyl Antitubercular screening candidate
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid C₁₄H₉F₃N₂O₄ 326.23 3-CF₃-C₆H₄-anilino NSC-listed (NSC 202019)
4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid C₁₃H₉ClN₂O₇S 372.74 Cl, NO₂, SO₂NH, OH Predicted pKa = 2.77

Research Findings and Implications

  • Synthetic Challenges : Nitration of aromatic systems (e.g., indolizines in ) often leads to isomer mixtures, suggesting similar challenges in synthesizing pure 3-nitro-substituted benzoic acid derivatives .
  • Electronic Effects : The 4-nitrophenyl group’s strong electron-withdrawing nature may enhance electrophilic reactivity, useful in designing enzyme inhibitors or photoactive compounds .

Biological Activity

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid, a compound featuring both nitro and carbamoyl functional groups, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially disrupting normal cellular functions. Additionally, this compound may act as an inhibitor of various enzymes and receptors involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth. The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Activity

In cancer research, this compound has demonstrated potential anticancer effects against several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human leukemia cells (K-562) and breast cancer cells (MCF-7), indicating its potential as an anticancer agent . The compound's effectiveness appears to be dose-dependent, with higher concentrations yielding more significant inhibitory effects.

Structure-Activity Relationship (SAR)

The structural components of 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid play a crucial role in its biological activity. The presence of the nitro group at the meta position is essential for maintaining its inhibitory potency against specific targets such as ASBT (apical sodium-dependent bile acid transporter). Substitutions at different positions on the aromatic rings have been explored to optimize activity:

Compound VariationASBT Inhibition (%)IC50 (µM)
3-Nitro Derivative99.125.7
2-Nitro Derivative66.9N/A
No Nitro GroupResidual Activity156.2

The data indicate that modifications to the nitro group significantly impact the compound's efficacy, suggesting avenues for further optimization in drug design .

Case Studies

  • Antitumor Activity : A study evaluated the effects of 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid on various cancer cell lines, including K-562 and MCF-7. The compound exhibited moderate to significant activity at concentrations around 100 µM compared to standard chemotherapeutics like imatinib and nilotinib.
  • Enzyme Inhibition : Another study focused on the inhibition of specific enzymes by this compound. It was found to effectively inhibit SOAT (sterol O-acyltransferase), which is involved in cholesterol metabolism, with a notable IC50 value indicating strong inhibitory potential .

Q & A

What are the established synthetic routes for 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid, and how can reaction conditions be optimized for higher yields?

Level: Basic
Methodological Answer:
The compound is synthesized via a two-step process:

Acylation : React 3-nitro-2-carboxybenzoyl chloride with 4-nitroaniline in anhydrous DMF at 0–5°C. Maintain a 1:1.05 molar ratio to minimize unreacted starting materials.

Workup : Neutralize with dilute HCl (pH 4–5), followed by recrystallization from ethanol/water (7:3 v/v). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Yield optimization requires strict temperature control and inert atmosphere (N₂) to prevent hydrolysis of the acyl chloride intermediate .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Level: Basic
Methodological Answer:
Use a multi-modal analytical approach:

  • HPLC : C18 column with acetonitrile/0.1% formic acid gradient (retention time ~12.3 min; purity >95% by area normalization) .
  • NMR : In DMSO-d6, expect aromatic protons (δ 8.2–8.5 ppm for nitro-substituted benzene, δ 13.1 ppm for carboxylic acid proton).
  • FT-IR : Confirm C=O stretches (~1700 cm⁻¹ for carboxylic acid and carbamoyl groups) and N-H bends (~1550 cm⁻¹).
  • Elemental Analysis : Validate C, H, N content (±0.4% of theoretical values).

What advanced crystallization strategies improve single-crystal X-ray diffraction analysis?

Level: Advanced
Methodological Answer:

  • Solvent System : Slow evaporation from DMSO/water (1:4 v/v) at 4°C promotes crystal growth. Pre-filter solutions (0.22 μm) to remove particulates.
  • Vapor Diffusion : Use tert-butanol as an antisolvent for challenging cases.
  • Refinement : SHELXL resolves positional disorder in nitro-aromatic systems. Key parameters:
    • Space group determination (e.g., P2₁/c).
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen bonding analysis (O–H···O/N interactions) .

How do electronic effects of nitro groups influence reactivity in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • Nitro as Electron-Withdrawing Group : The meta-nitro group deactivates the benzene ring, directing electrophiles to the para position of the carbamoyl moiety.
  • Experimental Validation :
    • React with NaOMe in methanol (60°C, 12 hr) to substitute the 4-nitro group.
    • Monitor via LC-MS (m/z 356 → 327 upon substitution).
    • Compare Hammett σ values (-0.28 for carbamoyl vs. +1.27 for nitro) to predict regioselectivity .

How can researchers resolve contradictions in reported melting points or spectral data?

Level: Advanced
Methodological Answer:

  • Purity Assessment : Reproduce synthesis with rigorous purification (e.g., column chromatography, silica gel, CH₂Cl₂/MeOH 9:1).
  • Cross-Validation : Compare DSC melting points (reported range: 255–257°C) with HTMP (high-throughput melting point analysis).
  • Spectral Discrepancies : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3 shifts carboxylic acid proton δ by ±0.3 ppm) .

What computational methods predict spectroscopic properties or reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) to predict IR stretches (C=O: 1715 cm⁻¹ calc. vs. 1702 cm⁻¹ exp.).
    • Calculate electrostatic potential maps to identify nucleophilic attack sites (e.g., carbamoyl carbonyl).
  • MD Simulations : Model solvation effects in DMSO to correlate with experimental NMR shifts .

What are the documented applications in medicinal chemistry or material science?

Level: Advanced
Methodological Answer:

  • Drug Discovery : As a kinase inhibitor scaffold, modify the nitro group to amine via catalytic hydrogenation (H₂/Pd-C, 50 psi, 6 hr). Test cytotoxicity against HeLa cells (IC₅₀ determination).
  • Sensor Development : Functionalize as a fluorescence probe (λₑₓ 365 nm, λₑₘ 450 nm) for nitroreductase detection in hypoxic tumor models .

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